Competitive Binding Inhibition: [DAla4] Substance P (4-11) vs. 125I-Substance P Binding
[DAla4] Substance P (4-11) inhibits the binding of 125I-Bolton Hunter-conjugated Substance P to rat brain cortex membranes with an IC50 of 0.15 μM . In the same experimental system, the compound inhibits 125I-Bolton Hunter-conjugated Eledoisin binding with an IC50 of 0.5 μM . This 3.3-fold difference in inhibition potency between the two radioligands indicates differential interaction with tachykinin binding sites. For context, the unmodified Substance P (4-11) fragment functions as an agonist with an EC50 of 4.8 nM, whereas [DAla4] Substance P (4-11) demonstrates competitive binding inhibition without reported agonism in this assay context .
| Evidence Dimension | Inhibition of radioligand binding to rat brain cortex membranes |
|---|---|
| Target Compound Data | IC50 = 0.15 μM (vs. 125I-Substance P); IC50 = 0.5 μM (vs. 125I-Eledoisin) |
| Comparator Or Baseline | Unmodified Substance P (4-11) fragment: EC50 = 4.8 nM (agonism) |
| Quantified Difference | 3.3-fold differential inhibition between radioligands; functional shift from agonism to binding inhibition |
| Conditions | Rat brain cortex membrane preparation; 125I-Bolton Hunter-conjugated ligands; in vitro binding assay |
Why This Matters
The dual inhibition data with a quantifiable 3.3-fold difference provides a defined, reproducible binding signature that distinguishes this compound from agonist-only fragments.
